molecular formula C4H8ClN3O B1609643 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide CAS No. 53646-01-8

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

Cat. No. B1609643
CAS RN: 53646-01-8
M. Wt: 149.58 g/mol
InChI Key: RJVJMYIGSGZOGT-XVNBXDOJSA-N
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Description

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide , also known by its chemical formula C4H8ClN3O , is a compound with intriguing properties. Its molecular weight is approximately 149.58 g/mol . The name itself hints at its structure: a hydrazine derivative with a chlorinated alkylidene group.


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-chloropropan-2-one with hydrazine hydrate . The resulting product undergoes cyclization to form 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide . The process requires careful control of reaction conditions and purification steps .


Molecular Structure Analysis

The molecular structure of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide reveals a carboxamide functional group attached to a chlorinated alkylidene moiety. The hydrazine core contributes to its unique properties. The compound’s 3D arrangement plays a crucial role in its interactions with other molecules .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , oxidation , and substitution reactions. Its reactivity depends on the specific functional groups and the reaction conditions. Researchers have explored its behavior in different solvents and temperatures .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, light, and humidity) is crucial for storage and handling .

Safety And Hazards

  • Storage : Store it away from incompatible substances and follow safety guidelines .

Future Directions

Researchers should explore the compound’s biological activity , pharmacokinetics , and potential therapeutic applications . Additionally, investigating its interactions with other molecules and its role in complex systems could lead to exciting discoveries .

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properties

IUPAC Name

[(E)-1-chloropropan-2-ylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVJMYIGSGZOGT-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

CAS RN

53646-01-8
Record name 2-Propanone, 1-chloro-, semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053646018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Add 1.0 gm chloroacetone and a solution of 0.84 gm NaHCO3 in 10 ml water to a solution of 1.1 gm semicarbazide hydrochloride in 25 ml THF and stir overnight. Two layers form. Separate the top layer and concentrate to obtain an off-white solid, 2-semicarbazono-1-chloropropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide
Reactant of Route 2
2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

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